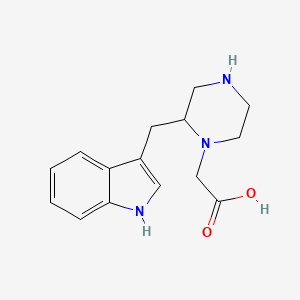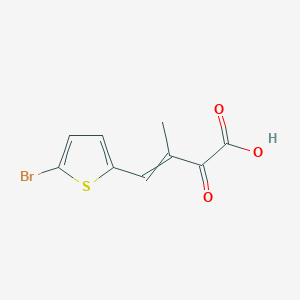![molecular formula C20H22O3 B14181006 2-Ethyl-7-(4-methylpentyl)naphtho[1,2-b]furan-4,5-dione CAS No. 927174-22-9](/img/structure/B14181006.png)
2-Ethyl-7-(4-methylpentyl)naphtho[1,2-b]furan-4,5-dione
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-Ethyl-7-(4-methylpentyl)naphtho[1,2-b]furan-4,5-dione is a complex organic compound belonging to the class of naphthofurans. This compound is characterized by its unique structure, which includes a naphthoquinone core fused with a furan ring, and additional ethyl and methylpentyl substituents. It is known for its potential biological activities, particularly in the field of medicinal chemistry.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Ethyl-7-(4-methylpentyl)naphtho[1,2-b]furan-4,5-dione can be achieved through various synthetic routes. One common method involves the photochemical reaction of 2,3-disubstituted benzofurans. This process includes the photocyclization of the hexatriene system and subsequent aromatization of the benzene ring via the elimination of a water molecule . Another approach involves the use of palladium-catalyzed coupling reactions, where 2-hydroxy-1,4-naphthoquinones are coupled with olefins to produce the desired naphthofuran derivatives .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of environmentally friendly and cost-effective methods, such as visible-light-mediated cycloaddition reactions, is preferred to minimize waste and reduce production costs .
化学反应分析
Types of Reactions
2-Ethyl-7-(4-methylpentyl)naphtho[1,2-b]furan-4,5-dione undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound’s structure and enhancing its biological activity.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used to introduce additional functional groups into the compound.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are employed to reduce specific functional groups within the molecule.
Substitution: Halogenation reactions using reagents like bromine or chlorine can introduce halogen atoms into the compound, altering its reactivity and biological properties.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield hydroxylated or carboxylated derivatives, while reduction reactions can produce alcohols or amines. Substitution reactions typically result in halogenated derivatives with enhanced reactivity.
科学研究应用
作用机制
The mechanism of action of 2-Ethyl-7-(4-methylpentyl)naphtho[1,2-b]furan-4,5-dione involves its interaction with specific molecular targets and pathways within cells. For instance, it has been shown to inhibit the activity of Src kinase, a key regulator of cell adhesion, motility, and invasion . By blocking Src kinase activity, the compound can suppress the migration and invasion of cancer cells, thereby exhibiting its anticancer effects. Additionally, it affects other signaling pathways, such as the focal adhesion kinase (FAK) and phosphatidylinositol 3-kinase (PI3K) pathways, further contributing to its biological activities .
相似化合物的比较
2-Ethyl-7-(4-methylpentyl)naphtho[1,2-b]furan-4,5-dione can be compared with other similar compounds, such as naphtho[2,3-b]furan-4,9-dione and naphtho[1,2-b]benzofuran derivatives . These compounds share a similar naphthofuran core but differ in their substituents and specific biological activities. The unique combination of ethyl and methylpentyl groups in this compound contributes to its distinct reactivity and biological properties, making it a valuable compound for further research and development.
属性
CAS 编号 |
927174-22-9 |
|---|---|
分子式 |
C20H22O3 |
分子量 |
310.4 g/mol |
IUPAC 名称 |
2-ethyl-7-(4-methylpentyl)benzo[g][1]benzofuran-4,5-dione |
InChI |
InChI=1S/C20H22O3/c1-4-14-11-17-19(22)18(21)16-10-13(7-5-6-12(2)3)8-9-15(16)20(17)23-14/h8-12H,4-7H2,1-3H3 |
InChI 键 |
AHDHAOBRNZEUKF-UHFFFAOYSA-N |
规范 SMILES |
CCC1=CC2=C(O1)C3=C(C=C(C=C3)CCCC(C)C)C(=O)C2=O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![6-Methoxy-1-methyl-7-[(propan-2-yl)oxy]-1H-indene](/img/structure/B14180929.png)
![N-(6-Chloro-4-(piperazin-1-yl)pyrido[3,2-d]pyrimidin-2-yl)acetamide](/img/structure/B14180931.png)


![2H-1,2,4-Triazino[5,6-b]indol-3-amine, N-(2-phenylethyl)-](/img/structure/B14180963.png)
![4-Anilino-3-([1,1'-biphenyl]-4-yl)-1-hydroxybutan-2-one](/img/structure/B14180971.png)




![N-(2-Ethoxy-4-fluorophenyl)-5-methylthieno[2,3-d]pyrimidin-4-amine](/img/structure/B14181002.png)

![(2-Ethoxyphenyl)[4-(2-methylphenyl)piperazin-1-yl]methanone](/img/structure/B14181009.png)
![(4S)-4-[(4-hydroxyphenyl)methyl]-1,3-oxazolidine-2-thione](/img/structure/B14181015.png)
